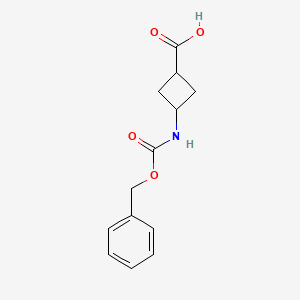

trans-3-(Cbz-amino)cyclobutanecarboxylic acid

Description

BenchChem offers high-quality trans-3-(Cbz-amino)cyclobutanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Cbz-amino)cyclobutanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)10-6-11(7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTCPLYMKZBZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212380-76-1 | |

| Record name | rac-(1s,3s)-3-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a synthetic amino acid derivative featuring a cyclobutane scaffold. This rigid, four-membered ring system imparts conformational constraint, making it a valuable building block in medicinal chemistry and drug discovery. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the carboxylic acid functionality allows for versatile chemical modifications and incorporation into larger molecules, such as peptides and other pharmacologically active agents. Its unique stereochemistry and structural rigidity are of significant interest for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Chemical and Physical Properties

A comprehensive summary of the known chemical and physical properties of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is presented below. It is important to note that while some data is readily available from commercial suppliers, other specific experimental values such as melting point, solubility, and pKa are not consistently reported in publicly accessible literature. The data for related compounds is included for comparative purposes.

| Property | Value | Source/Notes |

| IUPAC Name | trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic acid | |

| CAS Number | 1217802-45-3 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1][2] |

| Molecular Weight | 249.26 g/mol | [2][3] |

| Appearance | White to yellow solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Melting Point | Not explicitly reported. | Data for the related (±)-trans-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid is 155-157 °C. |

| Solubility | Not explicitly reported. Expected to be soluble in polar organic solvents. | |

| pKa | Not explicitly reported. | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for carboxylic acids. |

| Storage | Refrigerator | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Cbz Protection of an Amino Acid

This protocol is a generalized procedure and may require optimization for the specific synthesis of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.

Materials:

-

trans-3-Aminocyclobutanecarboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M

Procedure:

-

Dissolution: Dissolve trans-3-aminocyclobutanecarboxylic acid in a mixture of dioxane (or THF) and a 10% aqueous solution of sodium bicarbonate. Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution while stirring vigorously. Ensure the pH of the reaction mixture remains basic (pH 8-9) by adding more sodium bicarbonate solution if necessary.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

Detailed spectroscopic data for trans-3-(Cbz-amino)cyclobutanecarboxylic acid is not widely published. However, based on the structure, the following characteristic peaks would be expected:

-

¹H NMR:

-

Aromatic protons of the benzyl group (C₆H₅): ~7.3-7.4 ppm (multiplet, 5H).

-

Methylene protons of the benzyl group (CH₂): ~5.1 ppm (singlet, 2H).

-

Protons on the cyclobutane ring: ~2.0-3.0 ppm (multiplets).

-

Amine proton (NH): Broad singlet, chemical shift can vary.

-

Carboxylic acid proton (COOH): Broad singlet, typically >10 ppm.

-

-

¹³C NMR:

-

Carbonyl carbon of the carboxylic acid: ~175-180 ppm.

-

Carbonyl carbon of the carbamate: ~156 ppm.

-

Aromatic carbons of the benzyl group: ~127-136 ppm.

-

Methylene carbon of the benzyl group: ~67 ppm.

-

Carbons of the cyclobutane ring: ~30-45 ppm.

-

-

FTIR (cm⁻¹):

-

O-H stretch of the carboxylic acid: Broad band around 3000 cm⁻¹.

-

N-H stretch of the carbamate: ~3300 cm⁻¹.

-

C=O stretch of the carboxylic acid: ~1700-1725 cm⁻¹.

-

C=O stretch of the carbamate: ~1680-1700 cm⁻¹.

-

C-N stretch: ~1250 cm⁻¹.

-

Aromatic C-H stretches: ~3030-3100 cm⁻¹.

-

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and characterization of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.

Caption: Synthetic workflow for the preparation of trans-3-(Cbz-amino)cyclobutanecarboxylic acid.

Caption: Analytical workflow for the characterization of the final product.

Applications in Research and Drug Development

trans-3-(Cbz-amino)cyclobutanecarboxylic acid serves as a crucial intermediate in the synthesis of various biologically active molecules. The constrained cyclobutane ring can introduce favorable conformational rigidity into drug candidates, potentially leading to enhanced binding affinity and selectivity for their biological targets. The Cbz-protected amine and the carboxylic acid provide orthogonal handles for further chemical elaboration, such as peptide coupling or the introduction of other functional groups. This makes it a versatile building block for constructing libraries of compounds for high-throughput screening in drug discovery programs.

Safety Information

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]

Conclusion

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data for some of its physical properties are not extensively documented in readily available sources, its structural features and chemical reactivity make it an attractive component for the design and synthesis of novel therapeutic agents. Further research to fully characterize its physicochemical properties would be beneficial for its broader application in drug development.

References

- 1. TRANS-3-AMINOCYCLOBUTANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Cyclobutanecarboxylic acid, 1-amino-3-(hydroxymethyl)-, trans- (9CI)(116823-32-6) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: trans-3-(Cbz-amino)cyclobutanecarboxylic Acid (CAS No. 1217802-45-3) for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-(Cbz-amino)cyclobutanecarboxylic acid (CAS No. 1217802-45-3), a specialized chemical building block with significant potential in the development of novel therapeutics. This document details its chemical properties, primary applications, and outlines relevant experimental methodologies for its use in drug discovery, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a non-naturally occurring amino acid derivative featuring a rigid cyclobutane scaffold. Its structure incorporates a carboxylic acid group and a carbobenzyloxy (Cbz)-protected amine, making it a valuable component in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1217802-45-3 | [1][2] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.266 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature or refrigerated | [1] |

Primary Application: A Key Building Block for PROTACs

The primary application of trans-3-(Cbz-amino)cyclobutanecarboxylic acid in contemporary drug discovery is as a linker component in the synthesis of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[5][6][7]

A PROTAC molecule is comprised of three key components:

-

A ligand that binds to the target protein of interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The rigid cyclobutane structure of trans-3-(Cbz-amino)cyclobutanecarboxylic acid offers a defined spatial orientation between the POI and the E3 ligase, which is a critical factor in the efficacy of a PROTAC.[8]

The PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein.[5][9] This process is illustrated in the signaling pathway diagram below.

Experimental Protocols

While specific experimental protocols for PROTACs utilizing trans-3-(Cbz-amino)cyclobutanecarboxylic acid are not extensively detailed in publicly available literature, the following sections provide generalized methodologies for the synthesis and biological evaluation of PROTACs, which can be adapted for this specific linker.

General Synthesis of a PROTAC using a Cyclobutane Linker

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. The carboxylic acid and the protected amine of trans-3-(Cbz-amino)cyclobutanecarboxylic acid provide versatile handles for standard peptide coupling reactions.

Protocol Outline:

-

Deprotection: The Cbz protecting group on the amine of trans-3-(Cbz-amino)cyclobutanecarboxylic acid can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). The carboxylic acid can be protected as an ester if necessary.

-

First Amide Coupling: The deprotected amine of the linker can be coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC/DCC).

-

Second Amide Coupling: The remaining functional group on the linker-ligand intermediate (either the linker's carboxylic acid or the other end of a bifunctional linker) is then coupled to the second ligand.

-

Purification: The final PROTAC molecule is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Evaluation of PROTAC Activity

The biological activity of a synthesized PROTAC is assessed through a series of in vitro assays to determine its ability to induce the degradation of the target protein.

Key Experimental Assays:

-

Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein.

-

Protocol:

-

Culture cells of interest and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the percentage of protein degradation.

-

-

-

Quantitative Mass Spectrometry (MS)-based Proteomics: This technique provides a more global view of the proteome and can confirm the selectivity of the PROTAC.

-

Cell Viability Assays (e.g., MTS, CellTiter-Glo): These assays are used to determine the cytotoxic effects of the PROTAC on the cells.

-

Ternary Complex Formation Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study the formation of the POI-PROTAC-E3 ternary complex.

Quantitative Data Presentation:

The efficacy of a PROTAC is typically quantified by the following parameters, which should be presented in a tabular format for clear comparison.

| Parameter | Description |

| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. |

| Dₘₐₓ | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. |

| IC₅₀ | The concentration of the PROTAC that inhibits a biological process (e.g., cell growth) by 50%. |

Suppliers

A number of chemical suppliers offer trans-3-(Cbz-amino)cyclobutanecarboxylic acid for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

Conclusion

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a valuable and specialized building block for the synthesis of PROTACs. Its rigid cyclobutane core provides a structurally defined linker element that can be crucial for optimizing the efficacy of targeted protein degraders. While specific, published applications of this exact compound in PROTACs are limited, the general principles and experimental protocols outlined in this guide provide a solid foundation for its incorporation into novel drug discovery programs. Researchers in the field of targeted protein degradation will find this compound to be a useful tool in the rational design and synthesis of next-generation therapeutics.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. resources.tocris.com [resources.tocris.com]

- 6. mdpi.com [mdpi.com]

- 7. labs.dana-farber.org [labs.dana-farber.org]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible and efficient synthetic route for trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocols, presents quantitative data in structured tables, and visualizes the synthetic pathway and workflows using logical diagrams.

Introduction

Cyclobutane derivatives are of significant interest in pharmaceutical sciences due to their ability to introduce conformational rigidity and unique three-dimensional structures into bioactive molecules. The trans-3-aminocyclobutanecarboxylic acid scaffold, in particular, serves as a constrained γ-amino acid analogue. Protection of the amino group with the benzyloxycarbonyl (Cbz) group yields a stable, versatile intermediate amenable to peptide couplings and other synthetic transformations. This guide outlines a robust three-step synthesis commencing from the commercially available 3-oxocyclobutanecarboxylic acid.

Overall Synthetic Pathway

The synthesis of trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid can be achieved through a three-step sequence involving the formation of the key intermediate, trans-3-aminocyclobutanecarboxylic acid, followed by the protection of the amino group.

Caption: Overall synthetic route for the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with expected yields and reaction parameters.

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

While 3-oxocyclobutanecarboxylic acid is commercially available, a representative synthetic method starting from diethyl 1,3-acetonedicarboxylate is provided for completeness. A common route involves the hydrolysis of a protected cyclobutane derivative.

Experimental Protocol:

A solution of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester (18.15 mmol) is refluxed with 20% hydrochloric acid (50 mL) for 50 hours. After cooling, the solution is continuously extracted with diethyl ether for 20 hours. The ethereal extracts are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is triturated with hexane, filtered, and washed with cold hexane to yield 3-oxocyclobutanecarboxylic acid as a brown solid.[1][2]

| Parameter | Value | Reference |

| Starting Material | 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diethyl ester | [1][2] |

| Reagents | 20% Hydrochloric acid, Diethyl ether, Hexane | [1][2] |

| Reaction Time | 50 hours | [1][2] |

| Temperature | Reflux | [1][2] |

| Yield | ~70% | [1][2] |

Step 2: Synthesis of trans-3-Aminocyclobutanecarboxylic Acid

The synthesis of the key intermediate, trans-3-aminocyclobutanecarboxylic acid, is achieved via stereoselective reductive amination of 3-oxocyclobutanecarboxylic acid. While various methods exist, a catalytic approach is often preferred for its efficiency and selectivity.

Experimental Protocol:

A solution of 3-oxocyclobutanecarboxylic acid (10 mmol) in methanol (50 mL) is treated with ammonium acetate (50 mmol) and sodium cyanoborohydride (15 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is acidified to pH 3 with 1 M HCl and then purified by ion-exchange chromatography to yield trans-3-aminocyclobutanecarboxylic acid. The trans isomer is often the thermodynamically favored product under these conditions.

| Parameter | Value | Reference |

| Starting Material | 3-Oxocyclobutanecarboxylic acid | Analogous reactions |

| Reagents | Ammonium acetate, Sodium cyanoborohydride, Methanol, 1 M HCl | Analogous reactions |

| Reaction Time | 24 hours | Analogous reactions |

| Temperature | Room Temperature | Analogous reactions |

| Yield | 60-80% (estimated) | Analogous reactions |

Step 3: Synthesis of trans-3-(Benzyloxycarbonylamino)cyclobutanecarboxylic Acid

The final step involves the protection of the amino group of trans-3-aminocyclobutanecarboxylic acid with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[3][4][5][6][7]

Experimental Protocol:

trans-3-Aminocyclobutanecarboxylic acid (1.0 equivalent) is dissolved in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cooled in an ice bath.[3] While stirring vigorously, benzyl chloroformate (1.1 equivalents) is added dropwise, maintaining the temperature below 5 °C.[3] The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[3] The mixture is then washed with diethyl ether to remove any unreacted benzyl chloroformate.[3] The aqueous layer is cooled in an ice bath and acidified to pH 2 with 1 M HCl.[3] The precipitated product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid as a white solid.[3]

| Parameter | Value | Reference |

| Starting Material | trans-3-Aminocyclobutanecarboxylic acid | [3][4] |

| Reagents | Benzyl chloroformate, Sodium carbonate, 1 M HCl, Diethyl ether, Ethyl acetate | [3][4][6] |

| Reaction Time | 2-4 hours | [3] |

| Temperature | 0 °C to Room Temperature | [3][6] |

| pH | 8-10 during reaction, acidified to 2 for work-up | [4] |

| Yield | >90% (estimated) | [3][4] |

Visualized Workflows

General Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product isolation and purification.

Caption: A generalized workflow for a synthetic chemistry experiment.

Cbz-Protection Logical Diagram

This diagram outlines the key chemical transformations and rationale behind the benzyloxycarbonylation step.

Caption: Logical flow of the Cbz-protection reaction.

Conclusion

The synthesis of trans-3-(benzyloxycarbonylamino)cyclobutanecarboxylic acid presented in this guide is a reliable and scalable route for obtaining this important building block. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The provided data and visualizations aim to facilitate a deeper understanding of the synthetic process for researchers and professionals in the field of drug development.

References

- 1. guidechem.com [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

Elucidating the Structure of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a non-proteinogenic amino acid derivative incorporating a cyclobutane scaffold. The "trans" configuration indicates that the amino and carboxylic acid functional groups are on opposite sides of the cyclobutane ring. The amino group is protected with a carboxybenzyl (Cbz) group.

Molecular Formula: C₁₃H₁₅NO₄[1][2]

Molecular Weight: 249.27 g/mol [2]

IUPAC Name: 3-{[(benzyloxy)carbonyl]amino}cyclobutanecarboxylic acid

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data from key spectroscopic techniques used for the structural confirmation of trans-3-(Cbz-amino)cyclobutanecarboxylic acid. These values are predicted based on the analysis of similar compounds and foundational principles of spectroscopy.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.35 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

| ~5.10 | Singlet | 2H | Benzylic Protons (-CH₂-Ph) |

| ~5.0-5.2 | Broad Singlet | 1H | Amine Proton (-NH-) |

| ~4.1-4.3 | Multiplet | 1H | Methine Proton (CH-NHCbz) |

| ~2.8-3.0 | Multiplet | 1H | Methine Proton (CH-COOH) |

| ~2.2-2.6 | Multiplet | 4H | Methylene Protons (Cyclobutane Ring) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic Acid Carbonyl (-COOH) |

| ~156 | Carbamate Carbonyl (-O-(C=O)-NH) |

| ~137 | Aromatic Carbon (Quaternary, C-CH₂) |

| ~128.5 | Aromatic Carbons (ortho, meta) |

| ~128.0 | Aromatic Carbon (para) |

| ~67 | Benzylic Carbon (-CH₂-Ph) |

| ~48 | Methine Carbon (CH-NHCbz) |

| ~40 | Methine Carbon (CH-COOH) |

| ~30 | Methylene Carbons (Cyclobutane Ring) |

Mass Spectrometry Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI)

| m/z Value | Interpretation |

| 250.1028 | [M+H]⁺ (Calculated for C₁₃H₁₆NO₄⁺) |

| 272.0848 | [M+Na]⁺ (Calculated for C₁₃H₁₅NNaO₄⁺) |

| 206.1121 | [M-COOH]⁺ |

| 108.0422 | [C₇H₇O]⁺ (Tropylium ion fragment from benzyl group) |

| 91.0548 | [C₇H₇]⁺ (Benzyl cation fragment) |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O stretch (Carbamate) |

| 1550-1500 | Medium | N-H bend (Amine) |

| 1450, 1495 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Carbamate/Carboxylic Acid) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard operating procedures for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz NMR spectrometer.

-

Acquire data over a spectral width of 0-16 ppm.

-

Use a 90° pulse width and a relaxation delay of 1-2 seconds.

-

Average 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same spectrometer at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence.

-

Acquire data over a spectral width of 0-200 ppm.

-

Use a 45° pulse width and a relaxation delay of 2 seconds.

-

Average 512-1024 scans.

-

Process the data with an exponential window function and Fourier transform.

-

Reference the spectrum to the residual solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the electrospray ionization source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes.

-

Set the capillary voltage to 3-4 kV and the source temperature to 100-150 °C.

-

Acquire mass spectra over a range of m/z 50-500.

-

For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

-

Collect data over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

-

Visualization of Workflows and Relationships

The following diagrams illustrate the logical workflow for structure elucidation and the key correlations in the spectroscopic data.

References

"biological activity of substituted cyclobutane amino acids"

An In-Depth Technical Guide to the Biological Activity of Substituted Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane amino acids (CBAAs) are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The cyclobutane ring, a four-membered carbocycle, imparts a high degree of conformational rigidity compared to its linear or larger-ring counterparts.[1][2] This inherent structural constraint makes CBAAs valuable scaffolds for creating peptidomimetics and other small molecules with well-defined three-dimensional structures.[3][4] By orienting functional groups in specific spatial arrangements, the cyclobutane core can enhance binding affinity, improve selectivity for biological targets, and increase metabolic stability, thereby optimizing pharmacokinetic profiles.[1][2][4]

These unique properties have led to the exploration of substituted CBAAs across a wide spectrum of therapeutic areas. They are being investigated as antiviral agents, anticancer therapeutics, and modulators of neurological pathways.[5][6][7] Several marketed drugs, such as the anticancer agent Carboplatin, incorporate a cyclobutane ring, demonstrating the clinical viability of this structural motif.[1][4] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted cyclobutane amino acids, along with detailed experimental protocols for their evaluation.

Synthesis of Substituted Cyclobutane Amino Acids

The synthesis of substituted cyclobutane amino acids often relies on methodologies that can construct the strained four-membered ring with high stereocontrol. The most common strategies include [2+2] cycloaddition reactions and the derivatization of pre-formed cyclobutane precursors.

A prevalent method is the photocatalyzed [2+2] cycloaddition of dehydroamino acids with olefins, such as styrene-type compounds.[3] This approach, often utilizing an iridium-based triplet energy transfer catalyst under visible light, provides efficient access to a variety of substituted cyclobutane α-amino acid derivatives under mild conditions.[3] Another key synthetic route involves a thermal [2+2] cycloaddition using 2-acylaminoacrylates as electron-poor alkenes.[8]

Below is a generalized workflow for the synthesis and initial biological screening of novel CBAA derivatives.

Caption: A generalized workflow for the synthesis and biological evaluation of substituted cyclobutane amino acids.

Biological Activities and Therapeutic Potential

Anticancer Activity

The rigid cyclobutane scaffold is particularly effective in mimicking the peptide conformations necessary for interacting with key targets in cancer progression, such as integrins.[9][10] Substituted cyclobutanes have been developed as potent antagonists of integrins like αvβ3, which are crucial for processes such as tumor growth, angiogenesis, and metastasis.[9][11]

Integrin Antagonism: Many CBAA-based antagonists are designed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif, which is the natural recognition sequence for many integrins. The cyclobutane core serves as a scaffold to position Arg and Asp mimetic sidechains in the correct orientation for high-affinity binding to the integrin receptor.[9][11] This antagonism can block downstream signaling pathways responsible for cell adhesion and invasion.

Caption: Mechanism of action for cyclobutane-based RGD mimetic integrin antagonists.

Quantitative Data on Anticancer Activity

| Compound Class | Target | Assay Type | Activity (IC50) | Cancer Cell Line | Reference |

| Cyclobutane RGD Mimetic | αvβ3 Integrin | Cell Adhesion | < 1 µM | U87-MG (Glioblastoma) | [9][11] |

| Naphthyridine Derivative | αvβ3 Integrin | Cell Invasion | Moderate Inhibition at 10 µM | U87-MG (Glioblastoma) | [11] |

| Difluorocyclobutylamine Derivative (Ivosidenib) | Mutant IDH1 | Enzyme Inhibition | - | AML | [1][4] |

| Cyclobutane-1,1-dicarboxylate Ligand (Carboplatin) | DNA | Cytotoxicity | Varies | Ovarian, Lung | [1][4] |

Antiviral Activity

Cyclobutane derivatives have been successfully developed as nucleoside analogues for antiviral therapy. By replacing the flexible ribose sugar ring of natural nucleosides with a more rigid cyclobutane scaffold, these analogues can act as potent inhibitors of viral replication.[1] They are often active against herpesviruses (including cytomegalovirus), hepatitis B virus (HBV), and human immunodeficiency virus (HIV).[1][5]

The mechanism of action typically involves selective phosphorylation by viral kinases, followed by the incorporation of the resulting triphosphate into the growing viral DNA chain by viral DNA polymerase. This leads to chain termination and inhibition of viral replication.[5] Enantioselectivity is critical, as often only the isomer that mimics the absolute configuration of natural nucleosides is biologically active.[5]

Quantitative Data on Antiviral Activity

| Compound | Virus Target | In Vitro Activity | Reference |

| Enantiomeric Guanine Analogue (Compound 7) | Herpesviruses (e.g., HSV-1) | Highly Active | [5] |

| Enantiomeric Adenine Analogue (Compound 9) | Herpesviruses | Highly Active | [5] |

| Opposite Enantiomers (Compounds 8 & 10) | Herpesviruses | Devoid of Activity | [5] |

| Lobucavir | HIV-1, HBV, Herpesviruses | Active | [1] |

Neurological Effects

Substituted amino acids are crucial for understanding and modulating the central nervous system (CNS), as many natural amino acids function as neurotransmitters (e.g., glutamate, GABA).[12][13] Conformationally restricted CBAAs are valuable tools for probing the structure-activity relationships of receptors and transporters in the CNS.[3] For instance, isomers of 3-amino-cyclobutane-1-carboxylic acid have been shown to act as competitive inhibitors of GABA uptake in rat cerebral tissue, demonstrating their potential to modulate neurotransmitter systems.[3]

Furthermore, antagonists of excitatory amino acid receptors, such as the N-methyl-D-aspartate (NMDA) receptor, are in development for treating conditions like stroke and traumatic brain injury, where excitotoxicity plays a pathogenic role.[14] The rigid scaffold of CBAAs makes them suitable candidates for designing selective antagonists for various glutamate receptor subtypes.

Structure-Activity Relationships (SAR)

The biological activity of substituted cyclobutane amino acids is highly dependent on the nature, position, and stereochemistry of the substituents on the cyclobutane ring.

-

Stereochemistry: As seen in antiviral nucleoside analogues, the absolute configuration of substituents is often a critical determinant of activity.[5] Similarly, the cis and trans relationship between functional groups on the cyclobutane ring can drastically alter binding affinity. For example, the inhibitory potency of 3-amino-cyclobutane-1-carboxylic acid isomers on GABA uptake is stereospecific, with the cis isomer being more potent.[3]

-

Side Chains: In the context of integrin antagonists, the length and chemical nature of the side chains mimicking the arginine and aspartic acid residues are crucial for potency.[9]

-

Metabolic Stability: The cyclobutane core itself is generally considered to be metabolically stable.[9] The introduction of features like difluoro substituents, as seen in the development of Ivosidenib, can further enhance metabolic stability by blocking sites of oxidative metabolism.[1]

Experimental Protocols

Synthesis of a Cyclobutane RGD Mimetic (General Protocol)

This protocol is a generalized representation based on synthetic strategies for integrin antagonists.[10][11]

-

Cyclobutene Formation: A one-pot cyclisation-quaternisation-elimination reaction is performed on a suitable aldehyde precursor (e.g., derived from ethyl levulinate) to yield a substituted cyclobutene.

-

Reduction and Deprotection: The cyclobutene double bond is reduced, typically via hydrogenation, and any protecting groups on sidechain ketones are removed.

-

Arginine Mimetic Sidechain Installation: A Friedlander synthesis is used to construct an arginine mimetic, such as a naphthyridine or aminopyridine sidechain, onto the cyclobutane core.

-

Aspartic Acid Mimetic Coupling: The resulting cyclobutane intermediate is coupled with a protected aspartic acid mimetic sidechain using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Deprotection: Final deprotection of the aspartic acid mimetic (e.g., cleavage of a methyl or t-butyl ester) yields the active carboxylic acid antagonist.

-

Purification: All intermediates and the final product are purified using column chromatography and characterized by NMR and mass spectrometry.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic potential of new compounds against cancer cell lines.[15]

-

Cell Seeding: Cancer cells (e.g., U87-MG) are seeded into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cyclobutane amino acid derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48-72 hours). A vehicle control (DMSO alone) is included.

-

MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated using non-linear regression analysis.

In Vitro Antiviral Assay (Plaque Reduction Assay)

This is a standard functional assay to determine the efficacy of an antiviral compound.

-

Cell Plating: A confluent monolayer of host cells (e.g., Vero cells for HSV) is prepared in 6-well plates.

-

Viral Infection: The cell monolayer is infected with a known quantity of virus (e.g., 100 plaque-forming units) for 1-2 hours to allow for viral adsorption.

-

Compound Application: The virus inoculum is removed, and the cells are washed. An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of the cyclobutane nucleoside analogue is added to the wells.

-

Incubation: The plates are incubated for several days (e.g., 3-5 days) to allow for plaque formation.

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with a crystal violet solution).

-

Data Analysis: The viral plaques are counted for each compound concentration. The EC50 value (the concentration that reduces the number of plaques by 50% compared to the virus control) is determined.

Conclusion and Future Outlook

Substituted cyclobutane amino acids represent a versatile and powerful class of molecules in drug discovery. Their conformationally rigid scaffold provides a unique platform for designing potent and selective modulators of various biological targets. Significant success has been achieved in developing CBAA-based compounds with promising anticancer and antiviral activities, and their potential in neurology is an expanding area of research. Future efforts will likely focus on developing more efficient and stereoselective synthetic methodologies, expanding the diversity of accessible derivatives, and employing computational modeling to better predict the interactions between CBAA-based ligands and their biological targets. The continued exploration of this chemical space holds great promise for the development of novel therapeutics with improved efficacy and pharmacokinetic properties.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. Synthesis of cyclobutane serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]

- 12. Amino Acids that Play an Important Role in the Functioning of the Nervous System Review | ClinicSearch [clinicsearchonline.org]

- 13. The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection | MDPI [mdpi.com]

- 14. Clinical experience with excitatory amino acid antagonist drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic acid. Given the absence of publicly available quantitative solubility data for this specific molecule, this document focuses on the experimental protocols and theoretical considerations necessary for its determination, presenting a framework for researchers to generate and interpret such data.

Introduction: The Critical Role of Solubility

trans-3-(Cbz-amino)cyclobutanecarboxylic acid is a non-proteinogenic amino acid derivative incorporating a rigid cyclobutane scaffold. Such structures are of significant interest in medicinal chemistry for their potential to act as conformationally constrained building blocks in peptide and small molecule drug design. The benzyloxycarbonyl (Cbz) protecting group imparts a significant degree of lipophilicity, while the carboxylic acid provides a handle for further chemical modification and potential aqueous solubility.

The solubility of this compound in various organic solvents is a critical parameter that influences every stage of the drug development pipeline.[1][2][3][4] In early-stage discovery, solubility dictates the feasibility of performing high-throughput screening assays and synthetic reactions.[4][5] For process chemistry and scale-up, solvent selection based on solubility is paramount for efficient purification, crystallization, and formulation.[1] Therefore, a thorough understanding and quantitative measurement of its solubility profile are indispensable for its successful application.

Theoretical Considerations for Solubility

The solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic acid is governed by the interplay of its structural features and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational guide.

-

Polar Group (Carboxylic Acid): The -COOH group is polar and capable of hydrogen bonding, promoting solubility in polar solvents like alcohols.

-

Nonpolar Groups (Cyclobutane and Cbz): The cyclobutane ring and the large, aromatic Cbz group are nonpolar and hydrophobic. These moieties will favor interactions with nonpolar or moderately polar aprotic solvents.

-

Amphiphilic Nature: The presence of both polar and nonpolar regions makes the molecule amphiphilic. Its solubility will therefore be highly dependent on the specific balance of polarity in the chosen solvent. For instance, it is expected to have limited solubility in highly nonpolar solvents like hexanes and potentially moderate to good solubility in solvents that can accommodate both functionalities, such as ethyl acetate, dichloromethane, or alcohols.

The logical relationship between the molecular structure and solvent properties is visualized below.

Caption: Factors influencing the solubility of the target compound.

Experimental Protocols for Solubility Determination

The definitive method for determining solubility is through experimentation. The thermodynamic or "equilibrium" solubility is the most accurate measure, representing the concentration of a solute in a saturated solution at equilibrium.[3] A robust and widely used technique for this is the gravimetric shake-flask method.

Protocol: Equilibrium Solubility Determination by Gravimetric Shake-Flask Method

This protocol outlines the steps to determine the concentration of a saturated solution.

1. Materials and Equipment:

-

trans-3-(Cbz-amino)cyclobutanecarboxylic acid (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg precision)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pipettes and general laboratory glassware

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

2. Procedure:

-

Preparation: Add an excess amount of solid trans-3-(Cbz-amino)cyclobutanecarboxylic acid to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Visual confirmation that excess solid remains is crucial.

-

Sample Collection: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to let the excess solid settle.

-

Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed, clean vial. This step is critical to remove all undissolved solid particles.

-

Solvent Evaporation: Remove the solvent from the filtered sample under reduced pressure or in a vacuum oven until a constant weight of the dried solute is achieved.

-

Gravimetric Analysis: Accurately weigh the vial containing the dried solute. The mass of the dissolved solid can be calculated by subtracting the initial weight of the empty vial.

3. Calculation: The solubility (S) is calculated as follows:

S (mg/mL) = (Mass of dried solute in mg) / (Volume of filtrate in mL)

The general workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for gravimetric solubility determination.

Alternative Methods: For higher throughput or when dealing with smaller sample quantities, other methods can be employed:

-

HPLC-Based Analysis: Instead of evaporating the solvent, the concentration of the solute in the filtered supernatant can be determined by High-Performance Liquid Chromatography (HPLC) against a standard curve.[6]

-

Spectroscopic Analysis: If the compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine the concentration in the filtrate, again by comparing absorbance to a standard curve.[7]

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents and conditions. The following table provides a template for how such data for trans-3-(Cbz-amino)cyclobutanecarboxylic acid should be organized.

Table 1: Hypothetical Solubility of trans-3-(Cbz-amino)cyclobutanecarboxylic Acid in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Description |

| Alcohols | Methanol | Data | Data | e.g., Very Soluble |

| Ethanol | Data | Data | e.g., Freely Soluble | |

| Isopropanol | Data | Data | e.g., Soluble | |

| Ketones | Acetone | Data | Data | e.g., Freely Soluble |

| Methyl Ethyl Ketone | Data | Data | e.g., Soluble | |

| Esters | Ethyl Acetate | Data | Data | e.g., Soluble |

| Halogenated | Dichloromethane | Data | Data | e.g., Sparingly Soluble |

| Chloroform | Data | Data | e.g., Sparingly Soluble | |

| Ethers | Tetrahydrofuran (THF) | Data | Data | e.g., Slightly Soluble |

| Diethyl Ether | Data | Data | e.g., Very Slightly Soluble | |

| Hydrocarbons | Toluene | Data | Data | e.g., Insoluble |

| Heptane | Data | Data | e.g., Insoluble |

Note: Data in this table is for illustrative purposes only and does not represent actual experimental values.

Conclusion

References

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. lifechemicals.com [lifechemicals.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

"potential applications of functionalized cyclobutane rings in medicinal chemistry"

An In-depth Technical Guide on the Potential Applications of Functionalized Cyclobutane Rings in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tool in modern medicinal chemistry for the optimization of drug candidates. Among these, the cyclobutane motif, a four-membered carbocycle, has emerged from relative obscurity to a position of significant interest. Its unique conformational properties and stereochemical complexity offer medicinal chemists a versatile scaffold to address key challenges in drug design, including potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the applications of functionalized cyclobutane rings, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts: The Unique Physicochemical Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and electronic features. Unlike more flexible acyclic or larger cyclic systems, the cyclobutane ring exists in a puckered conformation, which reduces torsional strain.[1] This inherent rigidity can be advantageous in drug design by pre-organizing pharmacophoric elements into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[1]

Furthermore, the cyclobutane scaffold provides a three-dimensional exit vector for substituents, allowing for precise spatial orientation of functional groups to probe and interact with specific pockets within a protein's active site. This feature is instrumental in enhancing binding affinity and achieving selectivity for the target protein over closely related off-targets. The replacement of more flexible linkers or other cyclic systems with a cyclobutane ring has been shown to improve metabolic stability by shielding metabolically labile sites from enzymatic degradation.[1]

Applications in Drug Design: A Bioisosteric Tool for Enhanced Performance

The cyclobutane ring is increasingly employed as a bioisostere for other common chemical motifs in drug molecules. Its ability to mimic the spatial arrangement of groups like gem-dimethyl, phenyl, or other cycloalkanes, while offering a different set of physicochemical properties, makes it a valuable tool for lead optimization.

Enhancing Potency and Selectivity

The rigid nature of the cyclobutane ring can lead to significant improvements in potency and selectivity. For instance, in the development of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor boceprevir, the incorporation of a cyclobutane moiety at the P1 position resulted in a compound that is 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively. This enhancement is attributed to the optimal fit of the cyclobutane ring within the S1 pocket of the protease.

Improving Pharmacokinetic Properties

Functionalized cyclobutanes have also been instrumental in improving the pharmacokinetic profiles of drug candidates. A notable example is the development of ivosidenib, a first-in-class inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Early lead compounds suffered from poor metabolic stability. The strategic replacement of a metabolically vulnerable cyclohexane ring with a difluorocyclobutanyl group significantly improved the metabolic stability, leading to a compound with a desirable pharmacokinetic profile suitable for clinical use.

Data Presentation: Quantitative Insights into Cyclobutane-Containing Molecules

The following tables summarize key quantitative data for several cyclobutane-containing compounds, illustrating their impact on biological activity.

| Compound/Drug | Target | Assay Type | IC50 / Ki | Reference Compound | IC50 / Ki (Reference) | Fold Improvement |

| Boceprevir | HCV NS3/4A Protease | Enzymatic Assay | - | Cyclopropyl Analog | - | 3 |

| Cyclopentyl Analog | - | 19 | ||||

| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | Enzymatic Assay | 12 nM | - | - | - |

| Apalutamide | Androgen Receptor | Competitive Binding | 16 nM (Ki) | Bicalutamide | 159 nM (Ki) | ~10 |

Table 1: Comparative Potency of Cyclobutane-Containing Drugs. This table highlights the enhanced potency of drugs incorporating a cyclobutane ring compared to their analogues or standard-of-care molecules.

| Compound | Target | IC50 (nM) |

| Mutant IDH1-IN-1 | Mutant IDH1 R132C/R132C | 4 |

| Mutant IDH1 R132H/R132H | 42 | |

| Mutant IDH1 R132H/WT | 80 | |

| Wild-Type IDH1 | 143 |

Table 2: Selectivity Profile of a Cyclobutane-Containing IDH1 Inhibitor. This table showcases the selectivity of Mutant IDH1-IN-1 for the mutant forms of the IDH1 enzyme over the wild-type.

Experimental Protocols: Synthesis and Biological Evaluation

Synthesis of Functionalized Cyclobutanes: [2+2] Photocycloaddition

A common and powerful method for the synthesis of cyclobutane rings is the [2+2] photocycloaddition reaction between two olefinic substrates.

General Protocol for the Synthesis of a Substituted Cyclobutane via [2+2] Photocycloaddition:

-

Reaction Setup: In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and a photosensitizer (e.g., acetone or benzophenone, 0.1 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically room temperature) with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: The structure and purity of the synthesized cyclobutane derivative are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Assays

1. Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

-

Materials: Recombinant human androgen receptor, [3H]-R1881 (radiolabeled synthetic androgen), test compound, hydroxylapatite slurry, scintillation cocktail.

-

Procedure:

-

The test compound is serially diluted and incubated with the androgen receptor and a fixed concentration of [3H]-R1881 in a suitable assay buffer.

-

The reaction is allowed to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand using a hydroxylapatite slurry, which binds the receptor complex.

-

The amount of radioactivity bound to the hydroxylapatite is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

2. HCV NS3/4A Protease Inhibition Assay

This assay measures the inhibition of the HCV NS3/4A protease activity using a fluorogenic substrate.

-

Materials: Recombinant HCV NS3/4A protease, fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(2-aminobenzoyl)-NH2), test compound, assay buffer.

-

Procedure:

-

The test compound is pre-incubated with the HCV NS3/4A protease in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is monitored over time using a fluorescence plate reader. Protease activity leads to the cleavage of the substrate, separating the fluorophore and quencher and resulting in an increase in fluorescence.

-

The initial reaction rates are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

3. Mutant IDH1 Enzyme Activity Assay

This assay measures the activity of the mutant IDH1 enzyme by monitoring the consumption of NADPH.

-

Materials: Recombinant mutant IDH1 enzyme (e.g., R132H), α-ketoglutarate (α-KG), NADPH, test compound, assay buffer.

-

Procedure:

-

The test compound is incubated with the mutant IDH1 enzyme in the assay buffer.

-

The reaction is initiated by the addition of α-KG and NADPH.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

The rate of NADPH consumption is calculated, and the IC50 value is determined from the dose-response curve.

-

Mandatory Visualizations: Signaling Pathways and Workflows

Caption: A generalized experimental workflow for the synthesis of a functionalized cyclobutane ring via a [2+2] photocycloaddition reaction.

Caption: Simplified diagram of the Androgen Receptor signaling pathway and the mechanism of action of apalutamide.

Caption: The neomorphic activity of mutant IDH1 and its role in oncogenesis, with the point of intervention for ivosidenib.

Conclusion

The functionalized cyclobutane ring has proven to be a valuable and versatile scaffold in medicinal chemistry. Its unique conformational rigidity and stereochemical properties provide a powerful platform for medicinal chemists to address critical aspects of drug design, leading to compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. As synthetic methodologies for the construction of complex cyclobutane derivatives continue to advance, the application of this small ring with big potential is expected to expand further, paving the way for the discovery of novel and effective therapeutics for a wide range of diseases. The examples and data presented in this guide underscore the significant impact that the strategic incorporation of the cyclobutane motif can have on the success of drug discovery programs.

References

Methodological & Application

Application Notes and Protocols for Cbz-Deprotection of Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine protecting group in organic synthesis, valued for its stability and reliable removal.[1][2] When incorporated into molecules containing strained ring systems, such as cyclobutane amino acids, the selection of an appropriate deprotection method is critical to ensure high yields and maintain the integrity of the four-membered ring. These unique amino acids are of significant interest in medicinal chemistry as conformational constraints for peptides and peptidomimetics.

This document provides detailed application notes and protocols for the deprotection of Cbz-protected cyclobutane amino acids, focusing on the most common and effective methodologies: catalytic hydrogenolysis and acidic cleavage.

Methodologies for Cbz-Deprotection of Cyclobutane Amino Acids

The primary methods for the removal of the Cbz group from cyclobutane amino acids are catalytic hydrogenolysis and acid-mediated cleavage. The choice between these methods is often dictated by the presence of other functional groups within the molecule and the desired scale of the reaction.

1. Catalytic Hydrogenolysis

This is the most frequently utilized method for Cbz deprotection due to its mild and clean reaction conditions.[1][3] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst.[1] Transfer hydrogenolysis, which uses a hydrogen donor in place of hydrogen gas, is also a viable and often more convenient alternative.[2]

Mechanism: The reaction proceeds via the catalytic reduction of the benzyl ester moiety of the carbamate, leading to the formation of an unstable carbamic acid intermediate which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1]

Advantages:

-

Mild reaction conditions, often performed at room temperature and atmospheric pressure.

-

High yields are typically achieved.

-

Byproducts (toluene and CO2) are volatile and easily removed.

Considerations for Cyclobutane Amino Acids:

-

The strained cyclobutane ring is generally stable under these conditions.

-

Careful selection of the catalyst and reaction time is important to avoid potential side reactions.

2. Acidic Cleavage

Strong acidic conditions can also be employed to remove the Cbz group.[4] This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.

Mechanism: The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by a bromide ion from HBr) at the benzylic carbon or via an SN1-type cleavage to release the free amine after decarboxylation.[1]

Advantages:

Considerations for Cyclobutane Amino Acids:

-

The harsh acidic conditions could potentially lead to side reactions or degradation of acid-labile functionalities elsewhere in the molecule.

-

The stability of the specific cyclobutane-containing substrate to strong acid should be considered.

Data Presentation: Comparison of Cbz-Deprotection Methods

The following table summarizes quantitative data for different Cbz-deprotection methods, providing a basis for comparison. While specific data for cyclobutane amino acids is limited in readily available literature, the presented data for other amino acids provides a useful starting point for reaction optimization.

| Deprotection Method | Substrate | Reagents and Conditions | Time | Yield (%) | Reference |

| Catalytic Hydrogenolysis | |||||

| Standard Hydrogenolysis | Cbz-Glycine | H₂ (1 atm), 10% Pd/C, MeOH, rt | - | >95 | [4] |

| Standard Hydrogenolysis | Cbz-Alanine | H₂ (1 atm), 10% Pd/C, EtOH, rt | - | >95 | [4] |

| Standard Hydrogenolysis | General Procedure | H₂ (balloon), 10% Pd/C (10 mol%), THF or THF/H₂O | - | - | [5] |

| Transfer Hydrogenolysis | Cbz-Leucine | HCOONH₄, Pd/C, MeOH, reflux | - | >90 | [2] |

| Transfer Hydrogenolysis | General Peptides | Cyclohexene, 10% Pd/C | - | - | [6] |

| Acidic Cleavage | |||||

| Strong Acid | Cbz-Phenylalanine | 33% HBr in AcOH, rt | - | ~90 | [4] |

| Strong Acid | General Procedure | IPA·HCl, 65-75°C | 4 h | - | [4] |

Experimental Protocols

The following are detailed protocols for the two primary methods of Cbz deprotection. Researchers should optimize these conditions for their specific cyclobutane amino acid derivative.

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of a Cbz-protected cyclobutane amino acid using palladium on carbon with hydrogen gas.

Materials:

-

Cbz-protected cyclobutane amino acid

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or other suitable solvent (e.g., Ethanol, Ethyl Acetate)

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Celite® or other filtration aid

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve the Cbz-protected cyclobutane amino acid (1.0 equivalent) in a suitable solvent (e.g., methanol).

-

Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.

-

Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected cyclobutane amino acid.

-

Purify the product if necessary, typically by recrystallization or chromatography.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid

This protocol describes the deprotection of a Cbz-protected cyclobutane amino acid using a solution of hydrogen bromide in acetic acid.

Materials:

-

Cbz-protected cyclobutane amino acid

-

33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

-

Anhydrous diethyl ether

-

Reaction flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a clean, dry reaction flask, dissolve the Cbz-protected cyclobutane amino acid (1.0 equivalent) in 33% HBr in acetic acid at room temperature.

-

Stir the solution and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, precipitate the product by adding the reaction mixture to a stirred flask of cold, anhydrous diethyl ether.

-

Collect the precipitated hydrobromide salt of the deprotected amino acid by filtration.

-

Wash the solid product with anhydrous diethyl ether to remove residual acetic acid and byproducts.

-

Dry the product under vacuum.

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

Caption: Workflow for Catalytic Hydrogenolysis.

Logical Relationship of Cbz-Deprotection Method Selection

Caption: Decision tree for method selection.

References

- 1. tdcommons.org [tdcommons.org]

- 2. nbinno.com [nbinno.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Removal of the Cbz Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly in the intricate assembly of peptides and complex drug molecules.[1] Its widespread use stems from its notable stability across a diverse range of chemical conditions, coupled with its facile and clean removal via catalytic hydrogenation. This application note provides detailed protocols and comparative data for the deprotection of Cbz-protected amines, serving as a comprehensive guide for laboratory practice.

The removal of the Cbz group is typically achieved through hydrogenolysis, a chemical reaction that involves the cleavage of a bond by hydrogen. This process can be carried out using hydrogen gas directly or through transfer hydrogenation, where a hydrogen donor molecule provides the necessary hydrogen in situ.[2]

Reaction Mechanism

The deprotection of a Cbz-protected amine via catalytic hydrogenation proceeds in a two-step mechanism. Initially, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond, which leads to the formation of toluene and a transient carbamic acid intermediate. This intermediate is inherently unstable and spontaneously undergoes decarboxylation to yield the desired free amine and carbon dioxide.[1]

General Reaction Scheme:

R-NH-Cbz + H₂ --(Pd/C)--> [R-NH-COOH] + Toluene [R-NH-COOH] --(spontaneous)--> R-NH₂ + CO₂[1]

Data Presentation: A Comparative Overview of Catalytic Systems

The efficiency and selectivity of Cbz deprotection are highly dependent on the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various methodologies to facilitate the selection of an appropriate system.

Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas

| Substrate Example | Catalyst (mol%) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |

| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%) | H₂O (with TPGS-750-M) | 1 | < 2 | RT | >95[1] |

| Various Cbz-Amines | 5% Pd/C (5 wt%) | Methanol | Not Specified | 0.5 - 2 | Room Temp | 93-98[2] |

| Cbz-(Ala)4 | 10% Pd/C (10-20 mol%) | Methanol | 1 (balloon) | - | Room Temp | -[2] |

Table 2: Catalytic Transfer Hydrogenolysis Conditions

| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) |

| Various Cbz-Amines | 10% Pd/C (10 wt%) | NaBH₄ (1 equiv.) | Methanol | Room Temp | 3-10 min | 93-98[2] |

| Cbz-Amino Acid | 10% Pd/C | Ammonium Formate | Methanol | Room Temp | 1 - 2 h | High[2] |

| Cbz-Dipeptide | Palladium Black | Formic Acid | Methanol | Room Temp | < 10 min | >95[2] |

| Halogenated Cbz-protected peptides | 10% Pd/C | Ammonium Formate | Methanol or DMF | Room Temp | - | Quantitative |

Experimental Protocols

The following are detailed protocols for the removal of the Cbz protecting group.

Protocol 1: Standard Catalytic Hydrogenation using H₂ Gas

This protocol outlines the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.

Materials:

-

Cbz-protected substrate

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite® pad or membrane filter)

Procedure:

-

Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of MeOH) in a reaction flask.

-

Carefully add 10% Pd/C to the solution. The catalyst loading typically ranges from 10-20 mol% relative to the substrate.[1][2]

-

Seal the flask and purge the system by evacuating the air and backfilling with an inert gas. Repeat this cycle three times.

-

Evacuate the inert gas and introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenation apparatus.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-